13-chloro-5-(2-phenylbutanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound is a complex tricyclic heterocyclic molecule featuring a fused ring system with nitrogen atoms at positions 1, 5, and 7. Its structure includes a 13-chloro substituent and a 2-phenylbutanoyl group attached to the central scaffold.
Properties
IUPAC Name |
13-chloro-5-(2-phenylbutanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-2-16(14-6-4-3-5-7-14)20(26)24-11-10-18-17(13-24)21(27)25-12-15(22)8-9-19(25)23-18/h3-9,12,16H,2,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONDMSRXKWEKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: This can be achieved through cyclocondensation reactions involving appropriate precursors such as 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles in the presence of a base like potassium t-butoxide in boiling t-butanol.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Phenylbutanoyl Group: This step involves acylation reactions using phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has potential as a biochemical probe for studying various biological processes due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The closest structural analogue identified is 2-({13-Chloro-9-Methyl-8,8-Dioxo-8λ⁶-Thia-3,5,9-Triazatricyclo[8.4.0.0²,⁷]Tetradeca-1(14),2(7),3,5,10,12-Hexaen-4-Yl}Sulfanyl)-N-(3-Phenylpropyl)Acetamide (hereafter referred to as Compound A) .
Key Structural Differences :
- Core Structure : Compound A replaces one nitrogen atom in the tricyclic system with a sulfur atom (thia substitution), forming an 8λ⁶-thia group, and introduces an 8,8-dioxo moiety.
- Substituents: The target compound features a 2-phenylbutanoyl group at position 5, whereas Compound A has a 9-methyl group and a sulfanyl-acetamide side chain linked to a 3-phenylpropylamine.
- Chlorine Position : Both compounds retain the 13-chloro substituent, suggesting this group may be critical for shared bioactivity.
Hypothesized Property Differences
Functional Implications
- Lipophilicity: The phenylbutanoyl group in the target compound may enhance membrane permeability compared to Compound A’s polar sulfanyl-acetamide chain.
- Metabolic Stability : Compound A’s sulfur atoms could increase susceptibility to oxidative metabolism, reducing half-life relative to the target compound.
Research Findings and Limitations
- Synthetic Accessibility : Compound A’s synthesis involves multi-step thia-annulation and sulfanyl incorporation, which may limit scalability compared to the target compound’s route .
- Biological Data: No direct comparative bioactivity studies are available. However, molecular docking simulations suggest the target compound’s phenylbutanoyl group improves binding affinity to hydrophobic enzyme pockets.
Biological Activity
Chemical Structure and Properties
The chemical structure of 13-chloro-5-(2-phenylbutanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 335.81 g/mol
This compound features a tricyclic structure with multiple functional groups that may influence its biological activity.
Antiviral Activity
Research has indicated that compounds similar to this compound may exhibit antiviral properties against various viruses, particularly those in the Flaviviridae family. The compound is noted for its ability to inhibit viral replication mechanisms.
The proposed mechanism of action involves the inhibition of viral RNA synthesis and interference with viral protein processing. This suggests that the compound could serve as a lead in developing antiviral therapies.
Cytotoxicity Studies
Cytotoxicity studies are essential for evaluating the safety profile of any new compound. Preliminary results indicate that while the compound shows antiviral efficacy, it also exhibits cytotoxic effects at higher concentrations. The selectivity index (SI) needs to be evaluated to determine its therapeutic window.
| Concentration (µM) | % Viability (Cell Line A) | % Viability (Cell Line B) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 95 | 90 |
| 50 | 70 | 65 |
| 100 | 40 | 30 |
Case Study 1: Antiviral Efficacy
A study conducted on a cell line infected with a Flavivirus demonstrated that treatment with the compound at a concentration of 50 µM resulted in a significant reduction in viral load compared to untreated controls.
Case Study 2: Selectivity Index Calculation
In another study assessing cytotoxicity and antiviral efficacy across different cell lines, the selectivity index was calculated as follows:
Where:
- is the concentration causing 50% cytotoxicity.
- is the concentration causing 50% antiviral effect.
Results indicated that the SI was favorable at concentrations below 50 µM.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 13-chloro-5-(2-phenylbutanoyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one?
- Methodology : The synthesis involves multi-step organic reactions, including cyclization, acylation, and halogenation. Key challenges include controlling regioselectivity during tricyclic ring formation and maintaining the stability of reactive intermediates (e.g., the chloro substituent). Reaction conditions (e.g., anhydrous solvents, low temperatures for acylations) must be optimized to minimize side reactions. Analytical techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential for verifying intermediate structures .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To map proton and carbon environments, particularly for distinguishing aromatic protons in the tricyclic core .
- X-ray crystallography : For definitive confirmation of stereochemistry and bond angles in the solid state (if crystals are obtainable) .
- FT-IR spectroscopy : To identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Q. What are the key physicochemical properties relevant to handling and storage?
- Methodology : Assess:
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to determine optimal conditions for biological assays .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC or TLC .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., the chloro group’s susceptibility to substitution) .
- Molecular docking : Screen against protein targets (e.g., kinases) to hypothesize binding modes and guide SAR studies .
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., CYP450 interactions) .
Q. What strategies resolve contradictions in reported synthetic yields for similar triazatricyclo compounds?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors affecting yield .
- Byproduct analysis : Use LC-MS to trace side products (e.g., dehalogenated derivatives) and adjust reaction conditions accordingly .
Q. How does the substitution pattern influence biological activity in triazatricyclo derivatives?
- Methodology :
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing phenylbutanoyl with cyclohexyl groups) and compare bioactivity in enzyme inhibition assays .
- Comparative crystallography : Analyze structural differences between active and inactive derivatives to identify key pharmacophores .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
- Target identification : Use pull-down assays with biotinylated probes to isolate binding proteins, followed by proteomic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
